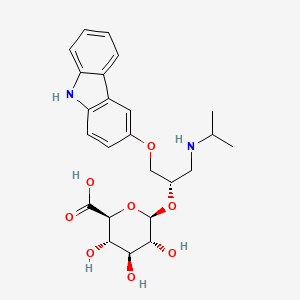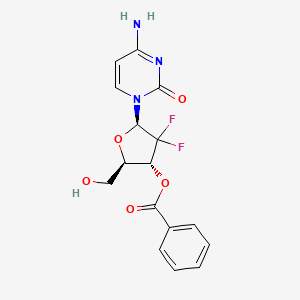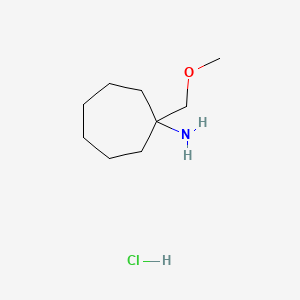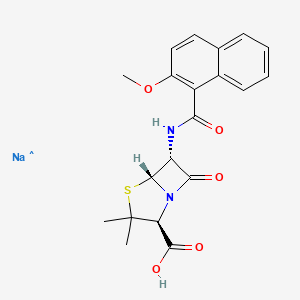
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid is a derivative of vitamin A, known for its role in regulating cell growth, differentiation, and apoptosis. This compound is part of the retinoid family, which includes various forms of vitamin A and its analogs. Retinoids are crucial in numerous biological processes, including vision, immune function, and cellular communication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid typically involves the isomerization of all-trans-retinoic acid. This process can be achieved through various methods, including photochemical isomerization and chemical synthesis using specific reagents and catalysts. The reaction conditions often require controlled temperatures and light exposure to ensure the correct isomer is produced.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into various oxidized forms, which may have different biological activities.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological function.
Substitution: This reaction involves replacing one functional group with another, which can change the compound’s properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various retinoic acid derivatives, while reduction can yield different isomers or reduced forms of the compound.
Applications De Recherche Scientifique
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid has numerous scientific research applications, including:
Chemistry: Used as a model compound to study retinoid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular differentiation and apoptosis, particularly in stem cell research.
Medicine: Explored for its potential therapeutic effects in treating skin disorders, cancers, and neurodegenerative diseases.
Industry: Utilized in the development of cosmetic products and pharmaceuticals due to its regulatory effects on cell growth and differentiation.
Mécanisme D'action
The compound exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription regulation. Upon binding, the compound activates these receptors, leading to changes in gene expression that regulate cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the regulation of genes associated with cell cycle control, immune response, and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
All-trans-retinoic acid: Another retinoid with similar biological activities but different isomeric form.
13-cis-retinoic acid: Known for its use in treating severe acne and certain cancers.
9-cis-retinoic acid: Shares similar receptor binding properties but differs in its chemical structure and specific biological effects.
Uniqueness
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid is unique due to its specific isomeric form, which may confer distinct biological activities compared to other retinoids. Its ability to selectively bind and activate certain nuclear receptors makes it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C20H28O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-12,14,18H,7,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+ |
Clé InChI |
ILLYYNHLCANIBL-ZVCIMWCZSA-N |
SMILES isomérique |
CC1=CCCC(C1/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C)(C)C |
SMILES canonique |
CC1=CCCC(C1C=CC(=CC=CC(=CC(=O)O)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)


![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)





![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)



![N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B13448084.png)
